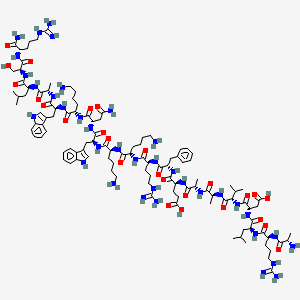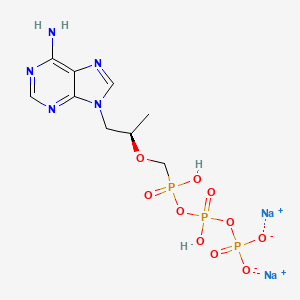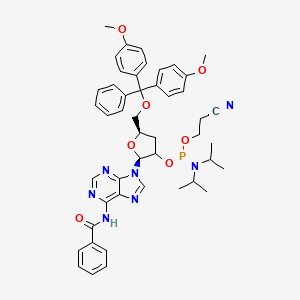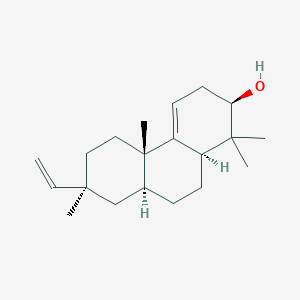
Proadrenomedullin (N-20) (bovine, porcine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proadrenomedullin (N-20) (bovine, porcine) is a potent and noncompetitive hypotensive peptide that inhibits catecholamine release. It is derived from chromaffin cells and has been found to inhibit catecholamine secretion with an IC50 of 350 nM in PC12 pheochromocytoma cells . This peptide also blocks nicotinic cholinergic agonist desensitization of catecholamine release and nicotinic signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Proadrenomedullin (N-20) (bovine, porcine) is synthesized through custom peptide synthesis techniques. The peptide sequence is Ala-Arg-Leu-Asp-Val-Ala-Ala-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2 . The synthesis involves solid-phase peptide synthesis (SPPS) where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Proadrenomedullin (N-20) (bovine, porcine) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Analyse Chemischer Reaktionen
Types of Reactions
Proadrenomedullin (N-20) (bovine, porcine) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form.
Common Reagents and Conditions
The synthesis of Proadrenomedullin (N-20) (bovine, porcine) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine . The conditions include controlled temperature and pH to ensure efficient coupling and deprotection steps.
Major Products Formed
The major product formed is the Proadrenomedullin (N-20) (bovine, porcine) peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Wissenschaftliche Forschungsanwendungen
Proadrenomedullin (N-20) (bovine, porcine) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting catecholamine release and its effects on nicotinic receptors.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Wirkmechanismus
Proadrenomedullin (N-20) (bovine, porcine) exerts its effects by inhibiting catecholamine release from chromaffin cells. It acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors, blocking the desensitization of catecholamine release and nicotinic signal transduction . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to nicotinic signaling and catecholamine secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrenomedullin: Another hypotensive peptide with similar effects on cardiovascular homeostasis.
Proadrenomedullin N-terminal 20 peptide (PAMP): Shares the same precursor as Proadrenomedullin (N-20) (bovine, porcine) and has similar inhibitory effects on catecholamine release.
Uniqueness
Proadrenomedullin (N-20) (bovine, porcine) is unique due to its specific sequence and potent inhibitory effects on catecholamine release. Its noncompetitive inhibition of nicotinic receptors distinguishes it from other peptides with similar functions .
Eigenschaften
Molekularformel |
C112H178N36O26 |
|---|---|
Molekulargewicht |
2444.8 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C112H178N36O26/c1-57(2)47-78(103(168)147-85(56-149)108(173)133-71(90(118)155)36-24-44-125-110(119)120)140-94(159)63(10)131-101(166)81(50-65-54-128-69-31-16-14-29-67(65)69)143-98(163)74(35-20-23-43-115)138-106(171)83(52-86(117)150)145-105(170)82(51-66-55-129-70-32-17-15-30-68(66)70)144-97(162)73(34-19-22-42-114)137-95(160)72(33-18-21-41-113)136-96(161)76(38-26-46-127-112(123)124)139-104(169)80(49-64-27-12-11-13-28-64)142-100(165)77(39-40-87(151)152)135-93(158)62(9)130-92(157)61(8)132-109(174)89(59(5)6)148-107(172)84(53-88(153)154)146-102(167)79(48-58(3)4)141-99(164)75(134-91(156)60(7)116)37-25-45-126-111(121)122/h11-17,27-32,54-55,57-63,71-85,89,128-129,149H,18-26,33-53,56,113-116H2,1-10H3,(H2,117,150)(H2,118,155)(H,130,157)(H,131,166)(H,132,174)(H,133,173)(H,134,156)(H,135,158)(H,136,161)(H,137,160)(H,138,171)(H,139,169)(H,140,159)(H,141,164)(H,142,165)(H,143,163)(H,144,162)(H,145,170)(H,146,167)(H,147,168)(H,148,172)(H,151,152)(H,153,154)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |
InChI-Schlüssel |
GRNQGTNQVRQGBU-JFWQOLSLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
